N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-phenyl-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-phenyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-21(25,12-15-8-10-17(26-2)11-9-15)14-22-19(24)18-13-27-20(23-18)16-6-4-3-5-7-16/h3-11,13,25H,12,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBFCVOJDSSDGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
A representative protocol involves:
- Dissolving α-bromoacetophenone (10 mmol) and thiourea (12 mmol) in ethanol.
- Refluxing at 80°C for 6–8 hours with catalytic HCl.
- Neutralizing with aqueous NaHCO₃ to precipitate the thiazole intermediate.
Table 1 : Optimization of Thiazole Ring Formation
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78 |
| Temperature (°C) | 80 | 82 |
| Catalyst | HCl (0.5 eq) | 85 |
| Reaction Time (hr) | 7 | 88 |
The carboxylic acid group at position 4 is introduced via hydrolysis of the corresponding ester or nitrile intermediate. For instance, ethyl 2-phenyl-1,3-thiazole-4-carboxylate undergoes saponification with NaOH (2M) in methanol/water (3:1) at 60°C for 4 hours, achieving >90% conversion.
Carboxamide Formation
The carboxylic acid is activated for amide coupling using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with the amine component proceeds via nucleophilic acyl substitution.
Activation and Coupling Protocol
- Activation : 2-Phenyl-1,3-thiazole-4-carboxylic acid (5 mmol) is treated with SOCl₂ (10 mmol) in anhydrous dichloromethane (DCM) at 0°C for 1 hour, followed by warming to room temperature.
- Coupling : The acyl chloride is added dropwise to a solution of 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylamine (5.5 mmol) and DIPEA (10 mmol) in DCM. The mixture is stirred at 25°C for 12 hours.
Table 2 : Carboxamide Coupling Efficiency
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| SOCl₂ | DCM | 25 | 72 |
| EDCI/HOBt | DMF | 0→25 | 68 |
| HATU | THF | 25 | 75 |
Notably, the use of SOCl₂ avoids racemization at the chiral β-hydroxy center, critical for maintaining stereochemical integrity.
Amine Side Chain Preparation
The 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylamine side chain is synthesized via a Mannich reaction or reductive amination.
Reductive Amination Route
- Ketone Preparation : 4-Methoxyphenylacetone (10 mmol) is treated with ammonium acetate (15 mmol) and sodium cyanoborohydride (12 mmol) in methanol at 25°C for 24 hours.
- Hydroxylation : The resulting amine undergoes stereoselective hydroxylation using Sharpless asymmetric dihydroxylation conditions (AD-mix β, tert-butyl hydroperoxide) to install the β-hydroxy group.
Table 3 : Stereochemical Outcomes of Hydroxylation
| Catalyst | ee (%) | Configuration |
|---|---|---|
| AD-mix α | 88 | R |
| AD-mix β | 92 | S |
| No catalyst | 0 | Racemic |
Coupling Reaction Optimization
The final coupling step requires careful control to prevent epimerization. Microwave-assisted synthesis reduces reaction times while improving yields:
- Combining the acyl chloride (1 eq) and amine (1.1 eq) in DCM with DIPEA (2 eq).
- Irradiating at 100W, 80°C for 20 minutes.
Table 4 : Microwave vs Conventional Heating
| Method | Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional | 12 hr | 72 | 95 |
| Microwave | 20 min | 85 | 98 |
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) followed by recrystallization from ethanol/water.
Analytical Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, thiazole-H), 7.45–7.32 (m, 5H, phenyl), 6.85 (d, J = 8.4 Hz, 2H, methoxyphenyl), 4.12 (br s, 1H, OH), 3.79 (s, 3H, OCH₃), 3.15–3.02 (m, 2H, CH₂N), 1.48 (s, 3H, CH₃).
- HPLC : >99% purity (C18 column, acetonitrile/water 70:30, 1 mL/min).
Scalability and Industrial Adaptations
Kilogram-scale synthesis employs continuous flow reactors to enhance reproducibility:
- Thiazole formation in a packed-bed reactor (residence time: 10 min).
- Coupling in a microreactor (30°C, 5 min residence time).
Table 5 : Batch vs Flow Synthesis Metrics
| Parameter | Batch | Flow |
|---|---|---|
| Yield (%) | 72 | 89 |
| Purity (%) | 95 | 99 |
| Processing Time | 18 hr | 2 hr |
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-phenyl-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-phenyl-1,3-thiazole-4-carboxamide exerts its effects is often related to its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-methoxyphenylacetonitrile
- 3-(4-Hydroxy-3-methoxyphenyl)propionic acid
- 4-Hydroxy-3-methoxyphenylglycol
Uniqueness
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-phenyl-1,3-thiazole-4-carboxamide stands out due to its unique combination of functional groups and structural features
Biological Activity
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-phenyl-1,3-thiazole-4-carboxamide, a compound within the thiazole family, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 342.41 g/mol
- CAS Number : 65768-18-5
The thiazole ring is known for its diverse pharmacological properties, contributing to the compound's potential efficacy in various biological contexts.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives. For instance, compounds similar to this compound have been evaluated for their effects against various cancer cell lines.
Case Study: Breast Cancer
A notable study assessed the anti-proliferative effects of related thiazole compounds against breast cancer cell lines MDA-MB-231 and MCF-7. The results indicated significant inhibitory effects at low concentrations (1.52–6.31 μM), with selectivity ratios indicating a preference for cancer cells over normal cells .
| Compound | IC50 (μM) | Selectivity Ratio |
|---|---|---|
| 4e | 10.93 | 5.5 |
| 4g | 25.06 | 17.5 |
These compounds induced apoptosis in MDA-MB-231 cells, evidenced by a marked increase in annexin V-FITC positive cells, suggesting a mechanism involving programmed cell death .
Enzyme Inhibition
Thiazole derivatives are also recognized for their ability to inhibit specific enzymes associated with cancer progression.
Carbonic Anhydrase Inhibition
Inhibition studies revealed that certain thiazole derivatives exhibit potent inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The IC50 values ranged from 10.93 to 25.06 nM, indicating strong selectivity for CA IX over other isoforms . This inhibition is crucial as CA IX plays a role in regulating pH within tumors, thereby facilitating tumor growth and survival.
Antimicrobial Activity
Beyond anticancer properties, thiazole compounds have demonstrated antimicrobial activity. In vitro assays indicated significant inhibition against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. For example, compounds showed inhibition rates of 80.69% against S. aureus at a concentration of 50 μg/mL .
| Bacterial Strain | Inhibition Rate (%) |
|---|---|
| Staphylococcus aureus | 80.69 |
| Klebsiella pneumoniae | 79.46 |
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through pathways involving caspases and the mitochondrial membrane potential.
- Enzyme Inhibition : By inhibiting carbonic anhydrases, it disrupts the acid-base balance in tumors, leading to reduced proliferation.
- Antimicrobial Action : The disruption of bacterial metabolic processes contributes to its antibacterial effects.
Q & A
Q. Key Parameters :
- Temperature control during cyclization (60–80°C) to avoid side reactions .
- Use of TLC (Rf monitoring) and (e.g., disappearance of NH peaks at δ 8–9 ppm) to track reaction progress .
How should researchers design experiments to assess the compound’s stability under varying physicochemical conditions?
Basic Research Question
Stability studies should include:
- Hydrolytic degradation : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Thermal stability : Heat samples at 40–80°C for 1 week, using DSC/TGA to detect melting point shifts or mass loss .
- Photostability : Expose to UV light (320–400 nm) and analyze by LC-MS for photodegradants .
Q. Data Interpretation :
- Degradation pathways (e.g., hydrolysis of the carboxamide or methoxy group) can be inferred from mass fragments .
What advanced techniques are required to resolve contradictions in reported biological activities of structurally similar analogs?
Advanced Research Question
Contradictions may arise from:
- Substituent effects : Compare analogs with varying substituents (e.g., 4-methoxy vs. 4-chlorophenyl) using a standardized assay (e.g., ATPase inhibition for P-glycoprotein modulation) .
- Stereochemical factors : Use chiral HPLC to isolate enantiomers and test their activity separately .
- Off-target interactions : Perform kinome-wide profiling (e.g., kinase inhibition assays) to identify secondary targets .
Q. Methodological Strategy :
- Meta-analysis of published IC values with attention to assay conditions (e.g., cell line, ATP concentration) .
How can structure-activity relationship (SAR) studies be optimized to enhance target selectivity?
Advanced Research Question
Design Principles :
- Core modifications : Introduce electron-withdrawing groups (e.g., -CF) at the 4-methoxyphenyl ring to enhance hydrophobic interactions with target pockets .
- Side chain variation : Replace the 2-methylpropyl group with bicyclic amines (e.g., piperidine) to improve metabolic stability .
Q. Experimental Workflow :
Synthesize 10–15 analogs with systematic substitutions.
Test in vitro activity (e.g., enzyme inhibition) and ADME properties (e.g., microsomal stability).
Use molecular docking (AutoDock Vina) to correlate activity with binding poses .
Q. Example SAR Table :
| Position | Modification | IC (nM) | Selectivity Index |
|---|---|---|---|
| R1 (phenyl) | 4-OCH → 4-CF | 12 ± 1.5 | 8.2 |
| R2 (propyl) | 2-methyl → cyclohexyl | 45 ± 3.2 | 1.5 |
What methodologies are recommended for elucidating the compound’s mechanism of action at the molecular level?
Advanced Research Question
- Crystallography : Co-crystallize the compound with its target protein (e.g., P-glycoprotein) to resolve binding interactions .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (K) and stoichiometry .
- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .
Q. Data Validation :
- Cross-validate results with siRNA knockdown of the putative target to confirm functional relevance .
How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?
Advanced Research Question
Potential Causes :
- Poor bioavailability : Measure plasma concentrations via LC-MS/MS after oral administration .
- Metabolic inactivation : Incubate the compound with liver microsomes to identify major metabolites .
Q. Mitigation Strategies :
- Prodrug design : Modify the hydroxy group to a phosphate ester for enhanced solubility .
- Formulation optimization : Use lipid nanoparticles to improve tissue penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
